molecular formula C5H5Cl3N2OS B1671771 Etridiazole CAS No. 2593-15-9

Etridiazole

Cat. No. B1671771
CAS RN: 2593-15-9
M. Wt: 247.5 g/mol
InChI Key: KQTVWCSONPJJPE-UHFFFAOYSA-N
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Description

Etridiazole is a fungicide and pesticide used for the prevention of pythium ultimum on cotton plants . It belongs to the class of thiadiazoles and is substituted at positions 3 and 5 by trichloromethyl and ethoxy groups, respectively .


Synthesis Analysis

Etridiazole can be synthesized from acetonitrile. It can also be produced by the reaction of trichloroacetamidine hydrochloride with trichloromethanesulfenyl chloride, and then with sodium hydroxide in ethanol .


Molecular Structure Analysis

The molecular formula of Etridiazole is C5H5Cl3N2OS. It has an average mass of 247.530 Da and a monoisotopic mass of 245.918823 Da .


Physical And Chemical Properties Analysis

Etridiazole is a colorless and odorless compound in its pure form. Impure samples take on a pale yellow appearance with a mild, persistent odor. It has a density of 1.497 g/cm³, a melting point of 22 °C, and a boiling point of 95 °C at 1 mmHg. Its solubility in water is 0.117 g/dm³ .

Scientific Research Applications

Mode of Action

Etridiazole (5-ethoxy-3(trichloromethyl)-1,2,4-thiadiazole) has been the subject of studies aimed at understanding its fungicidal mechanism, particularly against the Oomycete group of fungi. Research by Radzuhn and Lyr (1984) indicates that etridiazole's fungistatic effect primarily arises from the activation of phospholipases in the mitochondrial membranes, leading to impaired growth in fungi like Mucor mucedo. This activation results in the hydrolysis of membrane-bound phospholipids to free fatty acids and lysophosphatides, alongside observed lipid peroxidation of membranes, which is considered the primary toxic effect in etridiazole's mechanism of action (Radzuhn & Lyr, 1984).

Environmental Impact and Toxicity

The environmental impact and potential toxicity of etridiazole, especially regarding aquatic life, have been subjects of concern. A study by Vasamsetti et al. (2020) on the teratogenic and developmental toxic effects of etridiazole on zebrafish (Danio rerio) embryos highlights the substance's detrimental effects. Concentration and time-dependent mortality were observed, along with significant morphological deformities indicative of etridiazole's teratogenic nature, primarily affecting the cardiovascular system of zebrafish embryos (Vasamsetti et al., 2020).

Photodegradation in Water Treatment

Understanding the behavior of etridiazole under UV radiation during water treatment processes is crucial for assessing its environmental persistence and safety. Liu et al. (2009) investigated the photodegradation of etridiazole in water by UV radiation at 254 nm, finding that etridiazole decayed more quickly in groundwater than in sand-filtered or surface water. This study suggests that typical UV doses in water treatment plants may not effectively remove etridiazole, underlining the importance of evaluating the persistence of such compounds in aquatic environments (Liu et al., 2009).

Safety And Hazards

Etridiazole is harmful in contact with skin and toxic if inhaled. It is suspected of causing cancer. It is very toxic to aquatic life and has long-lasting effects .

Future Directions

The world of the Etridiazole market is a complex and ever-evolving landscape, shaped by consumer demands and technological advancements. The current status of the Etridiazole market projects future trends .

properties

IUPAC Name

5-ethoxy-3-(trichloromethyl)-1,2,4-thiadiazole
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InChI

InChI=1S/C5H5Cl3N2OS/c1-2-11-4-9-3(10-12-4)5(6,7)8/h2H2,1H3
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InChI Key

KQTVWCSONPJJPE-UHFFFAOYSA-N
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Canonical SMILES

CCOC1=NC(=NS1)C(Cl)(Cl)Cl
Source PubChem
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Molecular Formula

C5H5Cl3N2OS
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DSSTOX Substance ID

DTXSID3032547
Record name Etridiazole
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Molecular Weight

247.5 g/mol
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Physical Description

Pure: Pale yellow liquid; Technical product: Reddish-brown liquid; mp = 19.9 deg C; [HSDB] Light yellow liquid; mp = 20 deg C; [MSDSonline]
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Boiling Point

95 °C at 1 mm Hg
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Flash Point

154.5 °C (open cup)
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Solubility

SOL IN ACETONE, ETHER, ETHANOL, XYLENE, CARBON TETRACHLORIDE, Practically insoluble in water but soluble in many organic solvents, Miscible with ethanol, methanol, aromatic hydrocarbons, acetonitrile, hexane, xylene., In water, 117 mg/L at 25 °C
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Density

1.497 at 25 °C
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Vapor Pressure

0.0001 [mmHg], 1.1X10-2 mm Hg at 25 °C (1430 mPa at 25 °C)
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Product Name

Etridiazole

Color/Form

PALE YELLOW LIQUID WHEN PURE, Reddish-brown liquid

CAS RN

2593-15-9
Record name Etridiazole
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Record name 5-ethoxy-3-trichloromethyl-1,2,4-thiadiazole
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Melting Point

22 °C
Record name Etridiazole
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Synthesis routes and methods

Procedure details

32 g (0.2 mole) of potassium ethyl xanthate was dissolved in 175 ml of water. This was stirred rapidly while a solution of 48 g (0.2 mole) of N-bromotrichloroacetamidine in 150 ml of methylene chloride was added over 15 minutes. Then, the mixture was stirred one hour at room temperature. The dark methylene chloride layer was separated and the water layer extracted with 100 ml of methylene chloride. The combined methylene chloride fractions were dried over magnesium sulfate and filtered. Next, the solvent was evaporated and then the crude product was distilled at 75° C. under a vacuum of 0.9mm to give 26 g of 3-trichloromethyl-5-ethoxy-1,2,4-thiadiazole.
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One
Name
N-bromotrichloroacetamidine
Quantity
48 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etridiazole
Reactant of Route 2
Reactant of Route 2
Etridiazole

Citations

For This Compound
2,170
Citations
B Radzuhn, H Lyr - Pesticide Biochemistry and Physiology, 1984 - Elsevier
… In contrast, rat liver mitochondria were not very sensitive to etridiazole. Etridiazole … Procaine, a well-known inhibitor of phospholipases, acts as an antidote for etridiazole in growth tests …
Number of citations: 23 www.sciencedirect.com
C Liu, Z Qiang, F Tian, T Zhang - Chemosphere, 2009 - Elsevier
The photodegradation of etridiazole (ETZ) in water by UV radiation at 254nm was investigated. Results indicate that the simulated first-order rate constants decreased with the increase …
Number of citations: 36 www.sciencedirect.com
ED RED - 2000 - Citeseer
… Total annual use of etridiazole is estimated by BEAD … etridiazole is applied to cotton at planting, with a typical application rate of about 0.17 lbs ai/acre. About 28,000 lbs ai of etridiazole …
Number of citations: 2 citeseerx.ist.psu.edu
IJ Rochester, H Gaynor, GA Constable… - Soil …, 1994 - CSIRO Publishing
… ) indicated that etridiazole was one of … etridiazole can inhibit nitrification for prolonged periods in cotton-growing soil. This paper reports field experiments devised to evaluate etridiazole …
Number of citations: 21 www.publish.csiro.au
BMK Vasamsetti, NS Kim, K Chon, HH Park - Applied Biological Chemistry, 2020 - Springer
Etridiazole (EDZ), a thiadiazole-containing toxic chemical, is widely used as a fungicide. Regular usage of EDZ may reach and contaminate water bodies, but its adverse effects on …
Number of citations: 5 link.springer.com
CS Krasnow, MK Hausbeck - HortTechnology, 2017 - journals.ashs.org
… Isolates were tested in vitro for sensitivity to etridiazole by … of etridiazole to inhibit Pythium mycelial growth and asexual reproduction. Agar plates amended with 1 μg·mL −1 etridiazole …
Number of citations: 10 journals.ashs.org
J Vuik, JM Van der Poll, R Vink… - Journal of Agricultural …, 1990 - ACS Publications
… and PVC, and etridiazole, not on PVC. A substantial amount of etridiazole was adsorbed by … However, to the best of our knowledge, adsorption and desorption of etridiazole and oxamyl …
Number of citations: 12 pubs.acs.org
BMK Vasamsetti, K Chon, CY Yoon, J Kim… - International Journal of …, 2023 - mdpi.com
Etridiazole (EDZ) is a thiadiazole-containing fungicide commonly used to control Pythium and Phytophthora spp. Although previous studies have shown that EDZ is teratogenic, the …
Number of citations: 6 www.mdpi.com
RTH Van Welie, R Mensert, P Van Duyn… - Archives of …, 1991 - Springer
… In urine of rats orally treated with etridiazole, ET-CA and ET-MA … of etridiazole, whereas in urine of humans given oral etridiazole, only ET-CA was identified. Unmetabolized etridiazole …
Number of citations: 11 link.springer.com
RK Dumroese, RL James, DL Wenny - New Forests, 1990 - Springer
Fusarium root disease is a common and often serious problem in the production of container-grown seedlings. Fungicide treatments applied late in the growing season, ie during bud …
Number of citations: 8 link.springer.com

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